3-(3-methoxyphenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound 3-(3-methoxyphenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 7-position substitution: A [(4-nitrophenyl)methyl]sulfanyl group, which introduces electron-withdrawing nitro functionality and sulfur-based reactivity.
This scaffold is pharmacologically significant due to its structural resemblance to purines, enabling interactions with biological targets such as adenosine receptors and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S/c1-27-15-4-2-3-14(9-15)23-17-16(21-22-23)18(20-11-19-17)28-10-12-5-7-13(8-6-12)24(25)26/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGWCIVHOKNQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 941887-83-8) is a synthetic derivative of the triazolopyrimidine class. This class of compounds has gained attention for their diverse biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 496.5 g/mol. The structure features a triazolo-pyrimidine core substituted with a methoxyphenyl group and a nitrophenylmethylthio moiety. This unique combination of functional groups is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazolopyrimidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Many triazolopyrimidines demonstrate significant antibacterial and antifungal properties.
- Antitumor Activity : These compounds have been studied for their potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Some derivatives act as inhibitors for various enzymes, including kinases and phosphodiesterases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance:
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors by binding to the ATP-binding site of target kinases, leading to reduced phosphorylation and subsequent cellular signaling disruption.
- Antioxidant Properties : The presence of the nitrophenyl group may enhance antioxidant activity, protecting cells from oxidative stress.
Antitumor Activity
A study evaluating the antitumor effects of triazolopyrimidine derivatives demonstrated that specific substitutions on the pyrimidine ring significantly enhance cytotoxicity against various cancer cell lines. The compound was found to inhibit cell proliferation in vitro with an IC50 value in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 (vulvar carcinoma) | 5.2 | Kinase inhibition |
| Similar Derivative | MCF-7 (breast cancer) | 10.0 | Apoptosis induction |
Antimicrobial Activity
In another study focused on antimicrobial properties, triazolopyrimidine derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Comparison with Similar Compounds
Comparison with Analogous Compounds
Key Observations :
- 3-position : Lipophilic groups (e.g., benzyl, methoxyphenyl) enhance membrane permeability. Electron-withdrawing groups (e.g., 2-chlorobenzyl in ) improve receptor binding affinity.
- 7-position : Chloro substituents (as in ) serve as intermediates for further functionalization. Sulfanyl groups (as in the target compound and ) may enhance metabolic stability or modulate electronic properties.
A1 Adenosine Receptor Affinity ()
- High-Affinity Derivatives: Compounds with 7-cyclopentylamino or 7-cyclohexylamino groups and 3-2-chlorobenzyl substituents exhibit Ki values < 50 nM.
- Low-Affinity Derivatives : Aromatic amines (e.g., anilines) at the 7-position reduce affinity, likely due to steric hindrance or electronic mismatches.
Comparison with Target Compound: The target compound’s 7-sulfanyl group and 3-methoxyphenyl substitution may reduce A1 receptor affinity compared to cycloalkylamino derivatives but could offer unique selectivity for other targets (e.g., antiplatelet activity as in ).
Antiplatelet and Antibacterial Activity ()
- Ticagrelor Analogs : Derivatives with 7-propylthio and cyclopentane-triol groups show dual antiplatelet/antibacterial effects. For example, compound 7i inhibits platelet aggregation at IC50 < 1 μM.
- Role of Sulfanyl Groups : The sulfur atom in the 7-position may contribute to disulfide bond formation with biological targets, enhancing efficacy.
Physicochemical Properties
Table 2: Physical and Spectral Data
Notable Trends:
- Melting Points : Sulfanyl and nitro groups increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, van der Waals).
- NMR Signatures : Substituents at the 3- and 7-positions produce distinct shifts (e.g., nitrophenyl protons in the target compound vs. furan protons in ).
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing this triazolo-pyrimidine derivative?
The synthesis typically involves multi-step reactions starting from triazolo-pyrimidine precursors. Critical steps include:
- Sulfur incorporation : Thiolation at the 7-position using [(4-nitrophenyl)methyl]sulfanyl groups via nucleophilic substitution. Solvents like dimethylformamide (DMF) or acetone are preferred for their polarity, with yields influenced by temperature (60–80°C) and catalysts such as triethylamine .
- Purification : Recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .
- Key challenge : Competing side reactions (e.g., oxidation of sulfanyl groups) require inert atmospheres (N₂/Ar) .
Q. What analytical methods are recommended for structural characterization?
Post-synthesis characterization requires:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl vs. nitrophenyl groups) and FTIR for functional group validation (C-S stretch at ~650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₅N₇O₃S: 430.0984) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should initial biological activity screening be designed?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition) using fluorescence-based readouts .
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing electron-withdrawing substituents (e.g., 4-nitrophenyl)?
Substituent electronic effects significantly impact reactivity:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 7-position .
- Catalyst screening : Use weak bases (K₂CO₃) to deprotonate thiols without promoting side reactions .
- Temperature control : Higher temperatures (80°C) improve kinetics but may degrade nitrophenyl groups; iterative DOE (Design of Experiments) is recommended .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
- Structural nuances : Compare substituent effects (e.g., methoxy vs. nitro groups’ electron-donating/withdrawing properties) using QSAR models . Example: Nitro groups may enhance kinase inhibition but reduce solubility, skewing IC₅₀ values .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Focus on modular modifications:
- Core modifications : Replace triazolo-pyrimidine with pyrazolo-pyrimidine to assess binding pocket compatibility .
- Substituent effects : Systematic variation of aryl groups (Table 1).
| Substituent (R) | Biological Activity (IC₅₀, μM) | Solubility (LogP) |
|---|---|---|
| 4-Methoxyphenyl | 12.3 ± 1.2 | 2.1 |
| 4-Nitrophenyl | 8.7 ± 0.9 | 3.5 |
| 3-Trifluoromethylphenyl | 5.4 ± 0.6 | 4.2 |
| Data adapted from |
Q. How to interpret overlapping peaks in ¹H NMR spectra due to aromatic proton complexity?
Advanced techniques include:
- 2D NMR : COSY and HSQC to resolve coupling between adjacent protons and assign aromatic signals .
- Dilution studies : Reduce concentration to minimize spin-spin splitting artifacts .
- Computational modeling : DFT-based NMR chemical shift prediction (e.g., using Gaussian 16) .
Q. What stability studies are critical for in vivo applications?
Evaluate:
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Nitrophenyl groups may hydrolyze under alkaline conditions .
- Thermal stability : TGA/DSC to identify decomposition thresholds (>150°C typical for triazolo-pyrimidines) .
- Light sensitivity : UV-accelerated degradation studies to assess photolytic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
